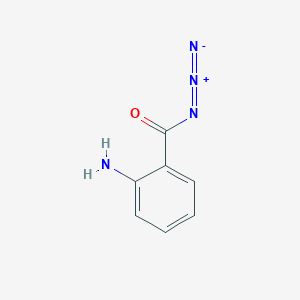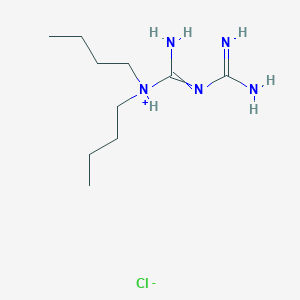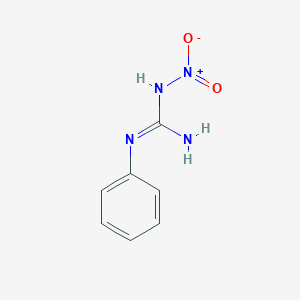
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate is a complex organic compound characterized by the presence of a difluorocyclohexanol group attached to a methylimidazolium core, with a triflate anion
Métodos De Preparación
The synthesis of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate typically involves multiple steps, starting with the preparation of the difluorocyclohexanol precursor. This is followed by the introduction of the methylimidazolium group through a series of nucleophilic substitution reactions. The final step involves the incorporation of the triflate anion, often achieved through ion exchange reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate involves its interaction with molecular targets through its functional groups. The difluorocyclohexanol moiety can engage in hydrogen bonding and hydrophobic interactions, while the methylimidazolium core can participate in ionic and π-π interactions. These interactions influence various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
When compared to similar compounds, such as 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-2-phenylimidazole, 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate stands out due to its unique triflate anion, which imparts distinct chemical properties and reactivity. Other similar compounds include various difluorocyclohexanol derivatives and imidazolium-based ionic liquids, each with their own unique set of properties and applications.
Propiedades
IUPAC Name |
1-[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]cyclohexan-1-ol;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2N2O.CHF3O3S/c1-14-7-8-15(9-14)11(12,13)10(16)5-3-2-4-6-10;2-1(3,4)8(5,6)7/h7-9,16H,2-6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOUOHTBHXFAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(C2(CCCCC2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F5N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)




![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)







